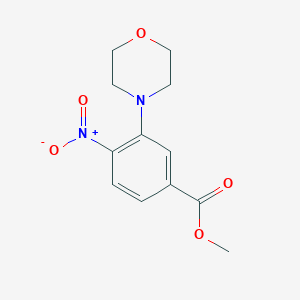

Methyl 3-(morpholin-4-yl)-4-nitrobenzoate

Description

Structural Characterization of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate

Molecular Architecture and IUPAC Nomenclature

This compound possesses a molecular formula of C₁₂H₁₄N₂O₅ with a corresponding molecular weight of 266.25 g/mol. The compound is officially designated under the Chemical Abstracts Service registry number 1255785-89-7, establishing its unique chemical identity within chemical databases. The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-(4-morpholinyl)-4-nitrobenzoate, which systematically describes the substitution pattern on the benzoic acid methyl ester backbone.

The molecular architecture encompasses a benzoate ester core structure with two significant substituents that fundamentally alter the electronic properties of the aromatic system. The morpholine ring, positioned at the 3-carbon of the benzene ring, introduces a six-membered saturated heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship. This morpholine moiety adopts a chair conformation typical of saturated six-membered rings, with the nitrogen atom maintaining sp³ hybridization and exhibiting pyramidal geometry. The nitro group, located at the 4-position relative to the carboxylate functionality, serves as a strong electron-withdrawing substituent that significantly impacts the electron density distribution within the aromatic system.

The structural representation through simplified molecular input line entry system notation provides COC(=O)C1=CC(=C(C=C1)N+[O-])N2CCOCC2, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(14(16)17)11(8-9)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 provides a standardized representation that facilitates computer-readable chemical structure identification across various databases and software platforms.

Crystallographic Analysis via X-ray Diffraction Studies

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state arrangement of this compound. The compound exhibits a melting point range of 90-91°C, indicating well-defined crystalline structure with specific intermolecular packing arrangements. This relatively moderate melting point suggests the presence of moderate intermolecular forces, likely including hydrogen bonding interactions involving the morpholine nitrogen and oxygen atoms, as well as potential π-π stacking interactions between aromatic rings in adjacent molecules.

X-ray crystallographic studies employ the fundamental principles of Bragg diffraction, where constructive interference occurs when the path difference between X-rays scattered from parallel crystalline planes equals an integral multiple of the wavelength. The diffraction equation n·λ = 2d·sin(θ) governs the relationship between the wavelength of incident X-radiation, the interplanar spacing within the crystal lattice, and the angle of diffraction. For compounds containing morpholine rings, such as this compound, crystallographic analysis typically reveals chair conformations of the morpholine ring with specific dihedral angles and bond lengths characteristic of saturated heterocycles.

The crystallographic data collection process involves mounting single crystals of this compound on a diffractometer equipped with appropriate X-ray sources, commonly employing copper or molybdenum radiation. The crystal structure solution and refinement typically utilize specialized software packages that implement intrinsic phasing algorithms and least-squares refinement procedures to determine atomic positions and thermal parameters with high precision. The resulting crystallographic parameters provide definitive information regarding bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the solid-state properties of the compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that reflect the distinct chemical environments of hydrogen atoms within the molecule. The methyl ester group typically appears as a singlet around δ 3.9-4.0 ppm, integrating for three protons and representing the methoxy functionality attached to the carbonyl carbon. The aromatic protons display distinct chemical shifts in the range of δ 7.0-8.5 ppm, with specific multiplicities and coupling patterns that depend on the substitution pattern and electronic effects of the morpholine and nitro substituents.

The morpholine ring protons exhibit characteristic signal patterns with the methylene groups adjacent to nitrogen typically appearing around δ 3.0-3.8 ppm, while the methylene groups adjacent to oxygen appear at slightly different chemical shifts due to the deshielding effect of the oxygen atom. The complex multiplicity patterns observed for these signals arise from vicinal coupling between adjacent methylene protons within the morpholine ring system. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around δ 165 ppm and the aromatic carbons distributed throughout the δ 110-150 ppm region.

The nuclear magnetic resonance data for related nitrobenzoate compounds demonstrate characteristic chemical shift patterns that can be extrapolated to this compound. The nitro group exerts significant deshielding effects on adjacent aromatic carbons, typically shifting signals downfield by 5-10 ppm compared to unsubstituted positions. The morpholine substituent, being an electron-donating group, partially counteracts the electron-withdrawing effects of the nitro group, resulting in intermediate chemical shift values for the aromatic carbons bearing these substituents.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals the vibrational modes characteristic of the functional groups present in this compound. The carbonyl stretching frequency of the ester functionality typically appears around 1715-1720 cm⁻¹, representing the characteristic C=O stretching vibration of aromatic esters. This frequency may be slightly shifted due to the electronic effects of the aromatic substituents, particularly the electron-withdrawing nitro group which can increase the carbonyl stretching frequency through resonance effects.

The nitro group exhibits two characteristic vibrational modes: the asymmetric NO₂ stretching vibration typically observed around 1530-1540 cm⁻¹ and the symmetric NO₂ stretching vibration appearing around 1350-1370 cm⁻¹. These frequencies are diagnostic for the presence of aromatic nitro groups and provide definitive identification of this functional group within the molecular structure. The intensity and exact frequency of these bands depend on the electronic environment created by other substituents on the aromatic ring.

The morpholine ring contributes several characteristic vibrational modes to the infrared spectrum. The C-N stretching vibrations typically appear in the range of 1020-1250 cm⁻¹, while the C-O stretching vibrations of the morpholine oxygen atom occur around 1100-1150 cm⁻¹. The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with specific frequencies determined by the substitution pattern and electronic effects of the morpholine and nitro substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at m/z 266, corresponding to the molecular weight of 266.25 g/mol. The electron ionization mass spectrum exhibits characteristic fragmentation pathways that reflect the stability and reactivity of different portions of the molecule under high-energy conditions.

Common fragmentation patterns for nitrobenzoate esters include the loss of the methoxy group (31 mass units) to generate an acylium ion at m/z 235, representing [M-OCH₃]⁺. Another significant fragmentation pathway involves the loss of the nitro group (46 mass units) or the combined loss of NO₂ and additional fragments. The morpholine ring may undergo characteristic fragmentation with the loss of the complete morpholine moiety (86 mass units) or sequential losses of smaller fragments from the ring system.

The base peak in the mass spectrum often corresponds to a stable fragment ion that represents the most thermodynamically favorable fragmentation product under electron ionization conditions. For morpholine-containing compounds, characteristic fragments may include m/z values corresponding to the morpholine cation (m/z 88) or substituted morpholine fragments. The fragmentation pattern provides definitive structural confirmation and can distinguish between different isomers of morpholine-substituted nitrobenzoates through the relative intensities and specific m/z values of fragment ions.

Thermochemical Properties

Melting Point Determination

The melting point of this compound has been experimentally determined to be 90-91°C, indicating a well-defined crystalline structure with specific intermolecular interactions. This melting point range represents the temperature at which the compound undergoes the solid-to-liquid phase transition, reflecting the energy required to overcome the intermolecular forces present in the crystalline lattice. The relatively narrow melting point range of 1°C indicates high purity of the compound and the absence of significant impurities that would broaden the melting transition.

The observed melting point can be understood in terms of the molecular structure and intermolecular interactions present in the solid state. The morpholine ring provides opportunities for hydrogen bonding interactions through its nitrogen and oxygen atoms, which can form intermolecular networks that stabilize the crystalline structure. The nitro group, being a strong electron-withdrawing group, may participate in dipole-dipole interactions and potentially weak hydrogen bonding interactions with adjacent molecules. The aromatic ring system enables π-π stacking interactions between parallel aromatic rings in adjacent molecules, contributing additional stabilization to the crystal lattice.

Comparative analysis with related compounds provides context for understanding the melting point behavior. Similar nitrobenzoate esters without morpholine substitution typically exhibit different melting points depending on their substitution patterns. The presence of the morpholine ring generally increases the melting point compared to simple alkyl-substituted derivatives due to the additional hydrogen bonding capabilities and increased molecular complexity. The specific value of 90-91°C positions this compound within the expected range for morpholine-substituted aromatic esters.

Solubility Profile in Organic Solvents

The solubility characteristics of this compound in various organic solvents reflect the compound's polarity and hydrogen bonding capabilities. The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which can effectively solvate both the polar nitro group and the morpholine nitrogen atom through dipole-dipole interactions. These solvents are particularly effective for dissolving morpholine-containing compounds due to their ability to form favorable solvation spheres around the nitrogen atom.

Chlorinated solvents such as chloroform and dichloromethane provide moderate to good solubility for this compound, as indicated by literature precedent for similar morpholine-substituted aromatic compounds. The solubility in these solvents arises from favorable dispersive interactions with the aromatic ring system and polar interactions with the ester and nitro functionalities. The morpholine ring, being amphiphilic in nature with both polar and nonpolar characteristics, contributes to solubility in moderately polar organic solvents.

The compound shows limited solubility in highly nonpolar solvents such as hexane and cyclohexane due to its significant polar character arising from the nitro group, ester functionality, and morpholine nitrogen. Conversely, the compound exhibits variable solubility in polar protic solvents depending on the specific solvent and temperature conditions. The hydrogen bonding capabilities of the morpholine nitrogen may lead to favorable interactions with protic solvents, while the overall molecular structure may limit complete miscibility in highly polar environments.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

|---|---|---|---|

| Polar Aprotic | Dimethylformamide, Dimethyl sulfoxide | High | Dipole-dipole, Hydrogen bonding |

| Chlorinated | Chloroform, Dichloromethane | Moderate to Good | Dispersive, Polar interactions |

| Moderately Polar | Ethyl acetate, Tetrahydrofuran | Moderate | Mixed polar/nonpolar interactions |

| Nonpolar | Hexane, Cyclohexane | Limited | Dispersive forces only |

| Polar Protic | Methanol, Ethanol | Variable | Hydrogen bonding, Dipole interactions |

Properties

IUPAC Name |

methyl 3-morpholin-4-yl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(14(16)17)11(8-9)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCKLCYFWYQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Preparation Methods

2.1. General Synthetic Strategy

The synthesis of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate typically involves three main stages:

- Introduction of the nitro group (nitration)

- Coupling of the morpholine moiety (via nucleophilic aromatic substitution or cross-coupling)

- Esterification to form the methyl ester

Stepwise Synthetic Routes

Nitration

- Objective: Introduce a nitro group at the 4-position of a suitable benzoic acid precursor.

- Typical Conditions: Use of concentrated nitric acid and sulfuric acid at low temperature (0–5°C) to minimize side reactions and ensure regioselectivity.

- Notes: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Morpholine Coupling

- Objective: Attach the morpholine ring at the 3-position.

- Methods:

- Nucleophilic Aromatic Substitution (SNAr): Reaction of a 3-halo-4-nitrobenzoic acid derivative with excess morpholine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 80–120°C.

- Palladium-Catalyzed Cross-Coupling: Use of palladium diacetate, caesium carbonate, and bis(diphenylphosphino)binaphthyl in toluene, heated for extended periods (e.g., 17 hours), as demonstrated in the synthesis of related morpholine-substituted benzoates.

- Optimization: Excess morpholine is often used to drive the reaction to completion. Inert atmosphere (e.g., nitrogen) prevents oxidation.

Esterification

- Objective: Convert the carboxylic acid to the methyl ester.

- Methods:

- Acid-Catalyzed Methanolysis: Refluxing the acid in methanol with a catalytic amount of sulfuric acid.

- Alternative Mild Method: Use of diazomethane for sensitive substrates.

- Industrial Considerations: Continuous flow systems may be used for scale-up, allowing precise control of temperature, pressure, and reactant concentrations.

Purification and Characterization

- Purification: Typically achieved by recrystallization or column chromatography.

- Characterization: Structure confirmation via NMR, IR, mass spectrometry, and, for definitive structure, X-ray crystallography using SHELX software.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 70–90% | Regioselectivity critical |

| Morpholine Coupling | Morpholine, DMF/THF, 80–120°C, SNAr or Pd-catalyzed | 60–90% | Excess morpholine, inert atmosphere |

| Esterification | Methanol, H₂SO₄ (cat.), reflux | 80–95% | Remove excess methanol post-reaction |

| Purification | Recrystallization or chromatography | — | Depends on scale and impurities |

Alternative and Related Synthetic Approaches

- Reduction of Nitro Group: The nitro group in the product can be reduced to an amine using hydrogenation (Pd/C, H₂), Raney nickel, or sodium borohydride, as described for similar benzoate derivatives.

- Hydrolysis of Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Comparative Analysis with Related Compounds

Research Findings and Optimization Insights

- Reaction Monitoring: TLC or HPLC is recommended at each stage to ensure completion and minimize side products.

- Stoichiometry: Using an excess of morpholine improves yields in SNAr reactions.

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.

- Temperature Control: Lower temperatures during nitration reduce byproduct formation; higher temperatures (80–120°C) favor coupling efficiency.

- Scale-Up: Continuous flow and automation are increasingly adopted in industrial settings for reproducibility and safety.

Summary Table: Key Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.25 g/mol |

| Key Functional Groups | Morpholine, Nitro, Ester |

| Typical Yield (Overall) | 40–75% (multi-step) |

| Main Purification | Recrystallization/Chromat. |

Scientific Research Applications

Common Reactions

- Oxidation : Reduction of the nitro group to form the corresponding amine.

- Reduction : Hydrolysis of the ester group yields the corresponding carboxylic acid.

- Substitution : The morpholine ring can participate in nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-(morpholin-4-yl)-4-nitrobenzoate has been utilized in various scientific domains:

Chemistry

- It serves as an intermediate in the synthesis of more complex organic molecules.

- Used in developing novel synthetic pathways for pharmaceutical compounds.

Biology

- Acts as a probe in biochemical assays to study enzyme activities and protein interactions.

- Investigated for its potential anticancer properties, showing significant inhibition of cancer cell migration and proliferation in related studies.

Industry

- Employed in the production of specialty chemicals and materials with specific properties.

Research indicates that this compound exhibits promising biological activities:

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell migration. For example:

- A compound similar to this compound was found to significantly inhibit the migration of non-small cell lung cancer (NSCLC) cells by impairing EGF-induced chemotaxis and cell adhesion.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Nitro group, Morpholine ring | Anticancer research, Organic synthesis |

| Methyl 3-(morpholin-4-yl)-4-aminobenzoate | Amino group instead of Nitro | Potential therapeutic agent |

| Methyl 3-(piperidin-4-yl)-4-nitrobenzoate | Piperidine ring | Similar applications as above |

Case Studies

- Anticancer Research : A study demonstrated that this compound derivatives inhibited the proliferation of various cancer cell lines, indicating its potential role in cancer therapy .

- Biochemical Assays : The compound has been used effectively as a biochemical probe to investigate enzyme kinetics and protein-ligand interactions, showcasing its utility in biochemical research.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (CAS 26577-60-6) is a structural isomer of the target compound, with the morpholine and nitro groups reversed at the 4- and 3-positions, respectively. Key differences include:

- Electronic Effects : The nitro group at the 3-position (meta to the ester) may alter resonance stabilization compared to the 4-position (para).

- Synthetic Utility : The isomer’s distinct reactivity profile could favor different downstream reactions, such as selective reductions or cross-couplings.

Substituted 4-Nitrobenzoates with Varied Functional Groups

(a) Methyl 3-(benzyloxy)-4-nitrobenzoate (CAS 209528-69-8)

- Structure : Benzyloxy group at the 3-position, nitro at 3.

- Properties: Higher molecular weight (287.27 g/mol) due to the benzyl group. The benzyloxy substituent is a common protecting group, offering stability under acidic conditions but susceptibility to hydrogenolysis .

- Synthesis : Prepared via alkylation of methyl 3-hydroxy-4-nitrobenzoate with benzyl bromide .

(b) Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate (3f)

- Structure : Bulky tert-butylbenzyloxy group at 3-position.

(c) Methyl 3-(2-(1H-indol-3-yl)ethoxy)-4-nitrobenzoate (3l)

- Structure : Indole-ethoxy chain at 3-position.

- Properties : The indole moiety may confer fluorescence or biological activity, useful in probing protein interactions .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₂H₁₄N₂O₅ | 266.25 | Polar morpholine, nitro para to ester |

| Methyl 3-(benzyloxy)-4-nitrobenzoate | C₁₅H₁₃NO₅ | 287.27 | Benzyl protecting group |

| Methyl 3-((4-tert-butylbenzyl)oxy)-4-nitrobenzoate | C₂₀H₂₂NO₅ | 356.40 | Lipophilic tert-butyl substituent |

| Methyl 3-(indol-3-yl-ethoxy)-4-nitrobenzoate | C₁₈H₁₆N₂O₅ | 340.33 | Fluorescent indole moiety |

Functional Group Transformations

(a) Methyl 4-amino-3-nitrobenzoate

- Structure: Nitro reduced to amino at 4-position.

- Reactivity: The amino group enables conjugation or diazotization, contrasting with the nitro group’s role in electrophilic substitutions .

(b) Methyl 4-formyl-3-nitrobenzoate

Spectral and Physical Properties

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1730 cm⁻¹ , consistent with analogs like methyl 4-(morpholin-4-yl)-3-nitrobenzoate .

- NMR : Morpholine protons resonate as a multiplet near δ 3.6–3.8 ppm (CH₂-N-CH₂), distinct from benzyloxy protons (δ ~4.8–5.2 ppm) .

- Melting Point : Amorphous or crystalline forms depend on substituents; tert-butyl derivatives (e.g., 3f) are amorphous, while benzyloxy analogs may crystallize .

Biological Activity

Methyl 3-(morpholin-4-yl)-4-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a nitro group, contributing to its unique chemical reactivity. The nitro group can participate in redox reactions, while the morpholine moiety can form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activities.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The nitro group may undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound's ability to modulate biological pathways by forming hydrogen bonds with target molecules.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell migration and proliferation. A related compound, 4-methyl-3-nitrobenzoic acid, was found to significantly inhibit the migration of non-small cell lung cancer (NSCLC) cells by impairing EGF-induced chemotaxis and cell adhesion . These findings suggest that this compound could potentially serve as an effective agent in cancer therapy.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The presence of the morpholine ring is thought to enhance its interaction with bacterial topoisomerases, crucial enzymes for bacterial DNA replication. Compounds with similar structures have shown potent antibacterial activity against multidrug-resistant strains, indicating a promising avenue for further research .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Cancer Cell Migration : A study demonstrated that related compounds inhibited EGF-induced chemotaxis in NSCLC cells. This suggests that this compound could be developed into a novel antimetastatic drug .

- Antibacterial Activity : Research on dual inhibitors of bacterial topoisomerases revealed that compounds similar to this compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, highlighting their potential as effective antibacterial agents .

Q & A

Q. Advanced Methodology

Crystallization : Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane .

Data Collection : Use a diffractometer (Mo/Kα radiation) to obtain high-resolution data.

Refinement with SHELX :

- SHELXT : Solve the phase problem via intrinsic phasing algorithms.

- SHELXL : Refine positional and thermal parameters, incorporating constraints for the morpholine ring’s puckering (see Cremer-Pople coordinates ).

- Validate using R-factors (<5% discrepancy) and electron density maps .

Key Insight : SHELX’s robustness in handling small-molecule data makes it preferred over newer programs in high-throughput pipelines .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Q. Basic Methodology

NMR :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., nitro group deshields adjacent protons).

- 2D NMR (COSY, HSQC) : Assign morpholine ring protons and confirm ester connectivity .

Mass Spectrometry : Confirm molecular weight (C₁₂H₁₅N₂O₅, MW 279.26) via ESI-MS or HRMS.

IR : Detect nitro (1520–1350 cm⁻¹) and ester (1720 cm⁻¹) groups.

Data Reconciliation : Cross-validate with elemental analysis and compare to computational predictions (e.g., DFT-calculated NMR shifts) .

How can computational modeling predict the reactivity of the nitro and morpholine groups?

Q. Advanced Methodology

DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to assess electron density (e.g., nitro group’s electrophilicity).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

MD Simulations : Study solvation effects on reactivity (e.g., morpholine’s conformational flexibility in polar solvents).

Docking Studies : Predict binding interactions if the compound is a pharmaceutical intermediate .

Validation : Compare computational results with experimental kinetics (e.g., nitro reduction rates) .

What purification strategies address common byproducts in the synthesis of this compound?

Q. Intermediate Methodology

Chromatography :

- Use silica gel column chromatography with ethyl acetate/hexane gradients to separate nitro isomers .

- Reverse-phase HPLC for polar byproducts (e.g., unreacted morpholine).

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

Acid-Base Extraction : Remove acidic impurities (e.g., unesterified benzoic acid) via aqueous NaHCO₃ wash .

How does the morpholine ring’s puckering influence the compound’s physicochemical properties?

Q. Advanced Analysis

Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) from X-ray data .

Effect on Solubility : Planar morpholine conformers increase hydrophilicity, while puckered forms enhance lipid solubility.

Reactivity Implications : Puckering alters steric hindrance around the nitrogen, affecting nucleophilicity in further derivatization .

What strategies mitigate decomposition during storage or reaction conditions?

Q. Methodological Guidance

Light Sensitivity : Store in amber vials to prevent nitro group photodegradation.

Thermal Stability : Avoid temperatures >80°C; use stabilizing agents (e.g., BHT) in long-term storage.

Moisture Control : Employ molecular sieves in reactions involving hygroscopic intermediates (e.g., morpholine) .

How can researchers validate the optical purity of enantiomeric derivatives?

Q. Advanced Methodology

Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol eluents.

Mosher’s Ester Analysis : Derivatize with (R)- and (S)-MTPA-Cl, then compare ¹H NMR shifts (Δδ) .

Circular Dichroism : Confirm enantiomeric excess (>97%) via Cotton effects at specific wavelengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.